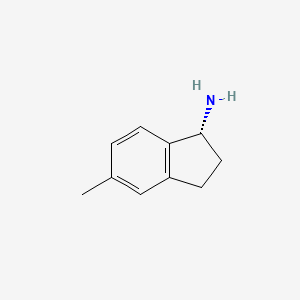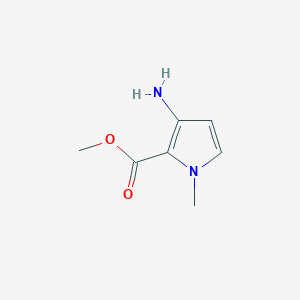
Methyl 3-amino-1-methyl-1H-pyrrole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-amino-1-methyl-1H-pyrrole-2-carboxylate: is a heterocyclic organic compound that features a pyrrole ring substituted with an amino group at the 3-position, a methyl group at the 1-position, and a carboxylate ester at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Methyl 3-amino-1-methyl-1H-pyrrole-2-carboxylate typically begins with commercially available starting materials such as 1-methylpyrrole and methyl 2-bromoacetate.
Reaction Steps:
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Methyl 3-amino-1-methyl-1H-pyrrole-2-carboxylate can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agents used.
Substitution: The amino group at the 3-position can participate in substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with various functional groups at the 3-position.
Aplicaciones Científicas De Investigación
Chemistry:
Building Block: Methyl 3-amino-1-methyl-1H-pyrrole-2-carboxylate serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules.
Biology:
Biological Probes: The compound can be used as a biological probe to study enzyme interactions and metabolic pathways.
Medicine:
Drug Development:
Industry:
Material Science: The compound can be used in the synthesis of advanced materials with specific properties, such as conductive polymers.
Mecanismo De Acción
Molecular Targets and Pathways:
Enzyme Inhibition: Methyl 3-amino-1-methyl-1H-pyrrole-2-carboxylate may act as an enzyme inhibitor, binding to the active site of specific enzymes and preventing their normal function.
Receptor Binding: The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Comparación Con Compuestos Similares
Methyl 3-amino-1H-indole-2-carboxylate: Similar in structure but with an indole ring instead of a pyrrole ring.
Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate: Similar but with the amino group at the 4-position instead of the 3-position.
Uniqueness:
Structural Features: The unique substitution pattern of Methyl 3-amino-1-methyl-1H-pyrrole-2-carboxylate imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C7H10N2O2 |
|---|---|
Peso molecular |
154.17 g/mol |
Nombre IUPAC |
methyl 3-amino-1-methylpyrrole-2-carboxylate |
InChI |
InChI=1S/C7H10N2O2/c1-9-4-3-5(8)6(9)7(10)11-2/h3-4H,8H2,1-2H3 |
Clave InChI |
KIPNWIHKBHMERG-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC(=C1C(=O)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Methylfuro[2,3-d]pyridazin-4(5H)-one](/img/structure/B15072273.png)
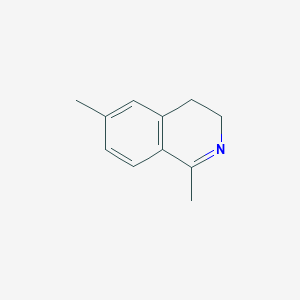
![5-Methoxy-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B15072280.png)
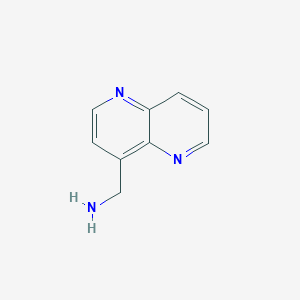
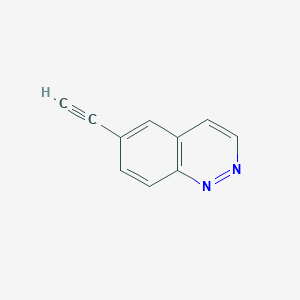
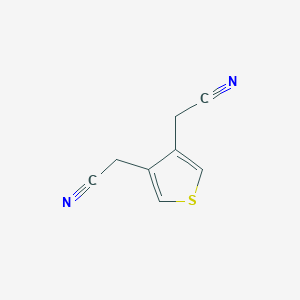
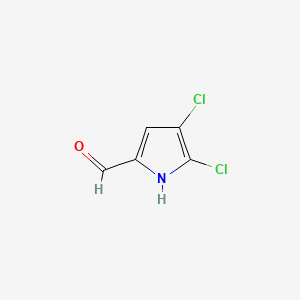
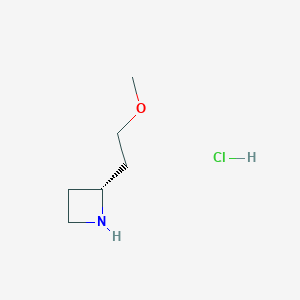
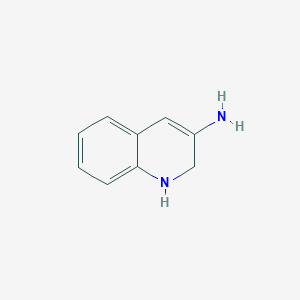
![(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)methanol](/img/structure/B15072318.png)
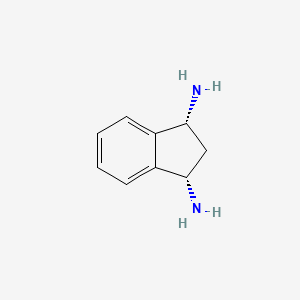
![3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-amine](/img/structure/B15072337.png)
